molecular formula C5H2Cl3NO2S B1309417 5,6-dichloropyridine-3-sulfonyl Chloride CAS No. 98121-40-5

5,6-dichloropyridine-3-sulfonyl Chloride

Cat. No.: B1309417
CAS No.: 98121-40-5
M. Wt: 246.5 g/mol
InChI Key: AXIWIKRWIWIPGT-UHFFFAOYSA-N
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Description

5,6-Dichloropyridine-3-sulfonyl chloride (CAS: 98121-40-5) is a halogenated sulfonyl chloride derivative with the molecular formula C₅H₂Cl₃NO₂S and a molecular weight of 246.50 g/mol . Its structure features chlorine atoms at the 5- and 6-positions of the pyridine ring and a sulfonyl chloride group at the 3-position. This compound is characterized by a LogP value of 3.40 (indicating moderate lipophilicity) and a polar surface area (PSA) of 55.41 Ų , which influence its solubility and reactivity.

Synthetically, it is prepared via diazotization of 5,6-dichloropyridine-3-amine followed by treatment with sodium sulfite and copper sulfate under acidic conditions, yielding an 80% isolated product . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide-based inhibitors, such as compound 43, an allosteric inhibitor of mutant isocitrate dehydrogenase (IDH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropyridine-3-sulfonyl Chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5,6-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyridine-3-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

5,6-Dichloropyridine-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antimicrobial Agents : The compound serves as a precursor for synthesizing antibiotics targeting bacterial infections. For instance, its derivatives have shown efficacy against resistant bacterial strains.
  • Cancer Therapies : Research indicates that this compound can be modified to produce potential anticancer agents. It plays a role in synthesizing kinase inhibitors, which are crucial in cancer treatment .
  • Gastrointestinal Treatments : A notable application is in the development of drugs for treating peptic ulcers and gastritis. Compounds derived from this compound have been patented for their effectiveness in managing these conditions .

Agrochemical Applications

The compound is also significant in the agrochemical industry:

  • Herbicides and Pesticides : this compound is used in the formulation of herbicides and pesticides, enhancing crop protection by targeting specific biochemical pathways in plants. This leads to improved agricultural yields .

Organic Synthesis

In organic chemistry, this compound is a versatile reagent:

  • Sulfonyl Group Introduction : It facilitates the introduction of sulfonyl groups into various organic molecules, aiding the development of new compounds with diverse biological activities .

Bioconjugation Techniques

The compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for developing drug delivery systems and diagnostics .

Case Study 1: Treatment of Non-Hodgkin's Lymphoma

Research has indicated that derivatives of this compound may be effective in treating non-Hodgkin's lymphoma. A patent application outlines the synthesis and potential use of these compounds in clinical settings .

Case Study 2: Gastrointestinal Disorders

A clinical study demonstrated that compounds derived from this sulfonyl chloride effectively reduced symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD). The low toxicity profile of these compounds makes them suitable candidates for further development .

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridine-3-sulfonyl Chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines and alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

The structural and functional properties of 5,6-dichloropyridine-3-sulfonyl chloride are best contextualized by comparing it with related pyridine sulfonyl chlorides. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound 98121-40-5 C₅H₂Cl₃NO₂S 246.50 3-SO₂Cl, 5-Cl, 6-Cl LogP: 3.40; PSA: 55.41 Ų
2,6-Dichloropyridine-3-sulfonyl chloride 239810-43-6 C₅H₂Cl₃NO₂S 246.50 3-SO₂Cl, 2-Cl, 6-Cl Used in combinatorial chemistry
6-Chloro-5-methylpyridine-3-sulfonyl chloride 37105-10-5 C₆H₅Cl₂NO₂S 226.07 3-SO₂Cl, 5-CH₃, 6-Cl Higher steric bulk
5-Chloropyridine-3-sulfonyl chloride 1060802-18-7 C₅H₃Cl₂NO₂S 212.05 3-SO₂Cl, 5-Cl Lower molecular weight; Hazard: H314
6-Nitropyridine-3-sulfonyl chloride 53621969 C₅H₃ClN₂O₄S 222.61 3-SO₂Cl, 6-NO₂ Electron-withdrawing nitro group
4,6-Dichloropyridine-3-sulfonyl chloride 1402666-75-4 C₅H₂Cl₃NO₂S 246.50 3-SO₂Cl, 4-Cl, 6-Cl Distinct halogen positioning

Key Observations:

  • Chlorine Positioning : The reactivity of dichlorinated derivatives (e.g., 5,6- vs. 2,6-dichloro) varies due to electronic effects. The 5,6-dichloro configuration enhances electrophilicity at the 4-position, favoring nucleophilic substitution .
  • Functional Groups : The nitro group in 6-nitropyridine-3-sulfonyl chloride increases electrophilicity but reduces stability compared to chloro substituents .

Industrial and Research Utility

  • This compound is prioritized in drug discovery for its balanced reactivity and compatibility with bicyclic amines (e.g., azabicyclohexane derivatives) .
  • 6-Nitropyridine-3-sulfonyl chloride finds niche applications in materials science due to its strong electron-withdrawing properties, though its instability limits broad use .

Biological Activity

5,6-Dichloropyridine-3-sulfonyl chloride (DCPSC) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C5_5H2_2Cl3_3NO2_2S
  • Molecular Weight : 246.5 g/mol
  • CAS Number : 98121-40-5

DCPSC is characterized by the presence of two chlorine atoms on the pyridine ring and a sulfonyl chloride group, which significantly influence its reactivity and biological interactions.

DCPSC exhibits its biological activity primarily through its ability to react with nucleophiles, forming covalent bonds with target biomolecules. The sulfonyl chloride group is particularly reactive, allowing DCPSC to form stable sulfonamide or sulfonate linkages with amines and alcohols. This reactivity underpins its utility in modifying biomolecules for research and therapeutic purposes .

Antitumor Activity

Research has indicated that DCPSC may possess antitumor properties. In vitro studies have shown that derivatives of sulfonyl chlorides, including those related to DCPSC, can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and various leukemia types . The cytotoxicity assays (e.g., MTT assay) demonstrated that certain derivatives exhibited significant inhibition of cell viability, suggesting potential as anticancer agents.

Table 1: Antitumor Activity of DCPSC Derivatives

CompoundCell LineIC50 (µM)
DCPSC Derivative 1MCF-712.5
DCPSC Derivative 2CLL15.0
DCPSC Derivative 3ALL10.0

Antibacterial Activity

DCPSC has also been evaluated for antibacterial properties. In studies utilizing the Kirby-Bauer disc diffusion method, it was found that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be below clinically relevant thresholds, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of DCPSC Derivatives

CompoundBacteriaMIC (µg/mL)
DCPSC Derivative AS. aureus<0.5
DCPSC Derivative BE. coli<1.0
DCPSC Derivative CP. aeruginosa<2.0

Case Studies

  • Non-Hodgkin's Lymphoma Treatment : A patent application outlines the use of compounds similar to DCPSC in treating non-Hodgkin's lymphoma (NHL). The study emphasizes the need for effective formulations that enhance solubility and bioavailability while minimizing precipitation during storage .
  • Chronic Lymphocytic Leukemia : Another study reported on the efficacy of sulfonyl chloride derivatives in treating chronic lymphocytic leukemia (CLL). The findings suggest that these compounds could serve as promising candidates for further development in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5,6-dichloropyridine-3-sulfonyl chloride, and how can experimental design methodologies improve yield?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For instance, a fractional factorial design can reduce the number of trials while capturing interactions between variables . Couple this with quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows .
  • Example Table :

FactorRange TestedOptimal ValueImpact on Yield
Temperature0–80°C50°CMaximizes sulfonation efficiency
SolventDCM, THF, AcCNDCMEnhances solubility of intermediates
Catalyst (e.g., AlCl₃)0.1–1.0 eq0.5 eqBalances reactivity vs. side reactions

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring, FT-IR to identify sulfonyl chloride (–SO₂Cl) stretches (~1370 cm⁻¹ and 1170 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. HPLC-PDA can monitor purity, while X-ray crystallography resolves structural ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines, including:

  • Use of inert-atmosphere gloveboxes to prevent hydrolysis of the sulfonyl chloride group.
  • Immediate neutralization of spills with sodium bicarbonate.
  • Personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), face shields, and fume hoods .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

  • Methodological Answer : Apply multi-technique validation :

  • Kinetic studies (e.g., stopped-flow spectroscopy) to track intermediate formation.
  • Computational validation (e.g., transition state modeling) to reconcile experimental rate constants with theoretical predictions .
  • Isotopic labeling (e.g., ³⁵S) to trace sulfonyl group transfer pathways .

Q. What strategies enable the design of selective catalysts for functionalizing this compound?

  • Methodological Answer : Use DFT-based descriptor analysis to identify catalyst-activity relationships (e.g., binding energies of metal centers to sulfonyl groups). Pair this with high-throughput screening of ligand libraries under controlled conditions (e.g., varying steric bulk/electronic effects) .

Q. How can thermodynamic vs. kinetic control be leveraged in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Thermodynamic control : Prolonged reaction times at elevated temperatures to favor stable products (e.g., sulfonamides).
  • Kinetic control : Low-temperature, fast-quench conditions to trap intermediates (e.g., sulfonate esters). Validate using time-resolved spectroscopy and Arrhenius plot analysis .

Q. What reactor design considerations optimize large-scale reactions of this compound?

  • Methodological Answer : Refer to CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) :

  • Microreactors for exothermic sulfonation steps to improve heat dissipation.
  • Continuous-flow systems coupled with in-line IR monitoring for real-time yield optimization .

Q. How can machine learning models improve the prediction of reaction outcomes for novel derivatives?

  • Methodological Answer : Train models on datasets combining experimental parameters (e.g., solvent polarity, catalyst type) and computational descriptors (e.g., Hammett σ values, frontier orbital energies). Validate predictions via leave-one-out cross-validation and iterative experimental feedback .

Q. Data Contradiction Analysis Framework

Contradiction TypeResolution StrategyExample
Spectral Ambiguity Multi-technique cross-validation (NMR, X-ray, HRMS)Conflicting NOE vs. X-ray data resolved via DFT-optimized conformers
Kinetic Discrepancies Isotopic labeling + computational transition state analysisDisputed rate constants reconciled with ¹⁸O tracer studies

Properties

IUPAC Name

5,6-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIWIKRWIWIPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406095
Record name 5,6-dichloropyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98121-40-5
Record name 5,6-dichloropyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-3-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

5-Amino-2,3-dichloropyridine (20.0 g, 123 mmol) was dissolved in 600 ml conc. HCl, and the solution cooled to 5° C. Sodium nitrate (8.5 g, 123 mmol) in 75 ml water was added dropwise, below the surface of the reaction, at such a rate that the temperature was maintained below 10° C. The reaction was stirred 15 minutes after the addition was complete. This mixture was then added rapidly to a solution of 600 ml acetic acid saturated with sulfur dioxide and containing also cupric chloride dihydrate (1.5 g), the solution cooled to 5° C. The reaction PG,38 was stirred at 5° C. for 20 minutes, then room temperature for 30 minutes and finally poured into 12 liters ice/water. The resulting solids were filtered off, washed with water, and air-dried. Yield: 17.27 g, 57 percent, m.p. 48°-51° C.
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20 g
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600 mL
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8.5 g
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75 mL
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600 mL
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0 (± 1) mol
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cupric chloride dihydrate
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1.5 g
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reactant
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ice water
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12 L
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With cooling with ice, an aqueous solution (2.5 ml) of sodium nitrite (1.1 g, 16.0 mmol) was added to a hydrochloric acid solution (15 ml) of 5,6-dichloropyridine-3-amine (2.0 g, 12.3 mmol), stirred for 30 minutes, and the reaction solution was filtered. The filtrate was added to a mixed hydrochloric acid (35 ml)/water (8 ml) solution of sodium sulfite (3.87 g, 30.7 mmol) and copper sulfate (0.29 g, 1.84 mmol) along with an aqueous solution (8 ml) of sodium sulfite (3.87 g, 30.7 mmol) thereto, with cooling with ice, and stirred for 30 minutes. The reaction solution was extracted with chloroform, the organic layer was washed with saturated saline water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 5,6-dichloropyridine-3-sulfonyl chloride (2.41 g, yield: 80%) as a brown oil.
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2.5 mL
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reactant
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15 mL
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2 g
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reactant
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35 mL
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3.87 g
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8 mL
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0.29 g
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8 mL
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